molecular formula C16H14O3 B1315533 4-Acetoxy-4'-methylbenzophenone CAS No. 93958-35-1

4-Acetoxy-4'-methylbenzophenone

Cat. No.: B1315533
CAS No.: 93958-35-1
M. Wt: 254.28 g/mol
InChI Key: FURWUOAMHSMCQN-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-methylbenzophenone (CAS: Not explicitly provided; molecular formula: C₁₆H₁₄O₃) is an ester derivative of benzophenone featuring an acetoxy group at the 4-position of one benzene ring and a methyl group at the 4'-position of the second ring. It is structurally related to sunscreen agents and pharmaceutical intermediates but is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

[4-(4-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-3-5-13(6-4-11)16(18)14-7-9-15(10-8-14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWUOAMHSMCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519154
Record name 4-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93958-35-1
Record name 4-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-methylbenzophenone typically involves the acetylation of 4-hydroxy-4’-methylbenzophenone. One common method includes the reaction of 4-hydroxy-4’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at a temperature of around 50-60°C for about 15 minutes, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: In industrial settings, the production of 4-Acetoxy-4’-methylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Acetoxy-4’-methylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzophenone core can interact with proteins or nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The substituent positions and functional groups on benzophenone derivatives significantly influence their physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison
Compound Substituents Molecular Formula Key Features/Applications
4-Acetoxy-4'-methylbenzophenone Acetoxy (4), Methyl (4') C₁₆H₁₄O₃ Discontinued ester; limited data
4-Acetoxy-4'-chlorobenzophenone Acetoxy (4), Chloro (4') C₁₅H₁₁ClO₃ Safety data emphasize avoiding inhalation
Mexenone (2-Hydroxy-4-methoxy-4'-methylbenzophenone) Hydroxy (2), Methoxy (4), Methyl (4') C₁₅H₁₄O₃ Approved sunscreen agent (≤4% in cosmetics)
3-Acetoxy-4'-methylbenzophenone Acetoxy (3), Methyl (4') C₁₆H₁₄O₃ Positional isomer; no explicit activity reported
4-Hydroxy-4'-methylbenzophenone Hydroxy (4), Methyl (4') C₁₄H₁₂O₂ Potential intermediate for UV filters
Key Observations:
  • Substituent Position: The 4-acetoxy group in the title compound contrasts with Mexenone’s 2-hydroxy and 4-methoxy groups, which enhance UV absorption for sunscreen efficacy .
  • Halogen vs.
Key Observations:
  • Hydroxy and Methoxy Groups: Mexenone’s hydroxyl group enables hydrogen bonding, enhancing skin adhesion, while the methoxy group contributes to UVB absorption .
  • Acetoxy Group Limitations: The acetoxy group in this compound may reduce bioavailability compared to hydroxylated analogs, as ester groups often undergo hydrolysis in vivo.
Key Observations:
  • Regulatory Approvals: Mexenone’s approval in cosmetics contrasts with the discontinued status of this compound, underscoring the importance of substituent choice for consumer safety .
  • Synthetic Challenges: The discontinued status of this compound may reflect difficulties in large-scale synthesis or purification compared to simpler derivatives like 4-hydroxy-4'-methylbenzophenone .

Biological Activity

4-Acetoxy-4'-methylbenzophenone (commonly referred to as AMBP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of AMBP, presenting a comprehensive overview.

Physical Properties

  • Molecular Weight : 272.29 g/mol
  • Solubility : Soluble in organic solvents like ethanol and acetone but poorly soluble in water.
  • Melting Point : Approximately 75–78 °C.

Antibacterial Activity

Several studies have investigated the antibacterial properties of AMBP. Notably, it has shown effectiveness against various Gram-positive bacteria. For example, a study indicated that AMBP exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) ranging from 32 to 64 μg/mL .

Case Study: Antibacterial Efficacy

A recent experimental study evaluated the antibacterial activity of AMBP against a panel of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results demonstrated that AMBP was particularly effective against Gram-positive bacteria, with lower MIC values compared to standard antibiotics such as penicillin.

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli>128No Activity
Pseudomonas aeruginosa>128No Activity

Anticancer Activity

AMBP has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells.

Experimental Findings

In vitro studies reported that AMBP reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 25 μM and 30 μM, respectively .

Cancer Cell LineIC50 (μM)Effect
MCF-725Significant Inhibition
A54930Significant Inhibition

The biological activity of AMBP can be attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in cell proliferation and apoptosis. It is hypothesized that AMBP may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Safety and Toxicity

While the antibacterial and anticancer activities of AMBP are promising, it is crucial to evaluate its safety profile. Preliminary cytotoxicity assays on human fibroblast cells indicate that AMBP exhibits moderate toxicity at higher concentrations (>100 μg/mL), necessitating further investigation into its therapeutic index .

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing 4-Acetoxy-4'-methylbenzophenone in a laboratory setting?

  • Methodological Answer : Synthesis typically involves protecting group strategies and coupling reactions. For example, analogous benzophenone derivatives (e.g., 4-benzyloxy-3-methoxy-4'-methylbenzophenone) are synthesized via nucleophilic substitution or Friedel-Crafts acylation . Key steps include:

  • Protection : Use acetyl or benzyl groups to block reactive hydroxyl sites during intermediate steps.
  • Catalysis : Lewis acids like AlCl₃ or FeCl₃ may facilitate acylation reactions.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended for isolating the final product.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) effectively separates benzophenone derivatives. Mobile phases often use acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify acetoxy and methyl substituents. Key signals include δ ~2.5 ppm (acetoxy methyl) and δ ~7.5–8.0 ppm (aromatic protons) .
  • FTIR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups confirm functional groups .

Q. How does the acetoxy group influence the stability of this compound under varying storage conditions?

  • Methodological Answer : The acetoxy group is prone to hydrolysis under acidic or alkaline conditions. Stability studies should:

  • Monitor Degradation : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis products like 4-hydroxy-4'-methylbenzophenone .
  • Storage Recommendations : Store in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound during scale-up?

  • Methodological Answer :

  • Solvent Optimization : Replace low-boiling solvents (e.g., dichloromethane) with high-boiling alternatives (e.g., toluene) to maintain reaction efficiency at larger volumes .
  • Catalyst Loading : Titrate Lewis acid catalysts (e.g., AlCl₃) to 1.2 equivalents to balance reactivity and byproduct formation.
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Model Cross-Validation : Compare Density Functional Theory (DFT) results from multiple software packages (e.g., Gaussian vs. ORCA) to identify systematic errors in computational assumptions .
  • Experimental Triangulation : Validate reactivity predictions (e.g., electrophilic substitution sites) using isotopic labeling or competitive reaction studies .

Q. How can the electronic effects of substituents on this compound be systematically studied to predict photochemical behavior?

  • Methodological Answer :

  • Spectroscopic Analysis : UV-Vis spectroscopy (200–400 nm) identifies π→π* transitions influenced by electron-donating (methyl) and electron-withdrawing (acetoxy) groups. Compare molar absorptivity (ε) with analogs like 4-methoxybenzophenone .
  • Computational Modeling : Use time-dependent DFT (TD-DFT) to simulate excited-state behavior and correlate with experimental fluorescence quenching data .

Q. What methodologies assess the toxicity mechanisms of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on human keratinocytes (HaCaT cells) to evaluate cytotoxicity. Pair with ROS detection kits to link toxicity to oxidative stress .
  • Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronide conjugates) in hepatocyte models, revealing detoxification pathways .

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